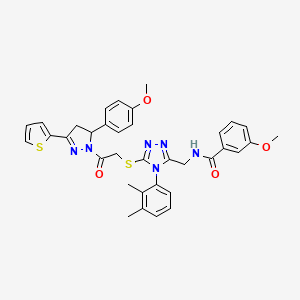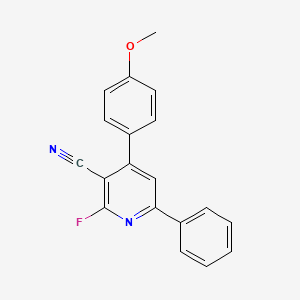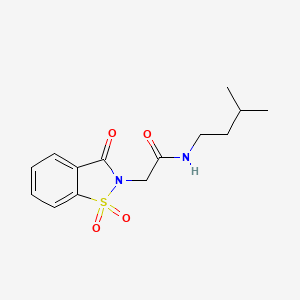
N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(2,3-DIMETHYLPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Pyrazole Moiety: This step might involve the reaction of a hydrazine derivative with a diketone or similar compound.
Attachment of the Benzamide Group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Final Assembly: The various fragments are then coupled together using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Use of Catalysts: To improve reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.
Reduction: Reduction reactions could target the triazole or pyrazole rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
As Intermediates: In the synthesis of more complex molecules.
Catalysts: In various organic reactions.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Probes: For studying biological pathways.
Medicine
Drug Development:
Therapeutic Agents: Possible use as therapeutic agents for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. This could involve:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating their function.
Affecting Cellular Pathways: Influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2,3-DIMETHYLPHENYL)-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE: Similar compounds might include other triazole or pyrazole derivatives with different substituents.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule.
Unique applications in various fields due to its complex structure.
Properties
Molecular Formula |
C35H34N6O4S2 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C35H34N6O4S2/c1-22-8-5-11-29(23(22)2)40-32(20-36-34(43)25-9-6-10-27(18-25)45-4)37-38-35(40)47-21-33(42)41-30(24-13-15-26(44-3)16-14-24)19-28(39-41)31-12-7-17-46-31/h5-18,30H,19-21H2,1-4H3,(H,36,43) |
InChI Key |
SWRJFMGIOIUZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC(=CC=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11457090.png)
![Propan-2-yl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457101.png)
![5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11457102.png)
![5-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457108.png)
![2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457114.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B11457121.png)

![7-(3-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457130.png)
![3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11457134.png)
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11457136.png)

![1-Methyl-4-(3,4,5-trimethoxyphenyl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11457145.png)
![2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11457163.png)
